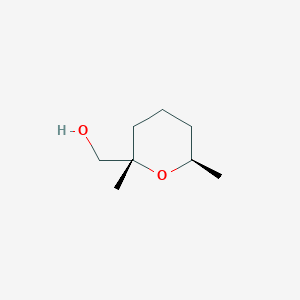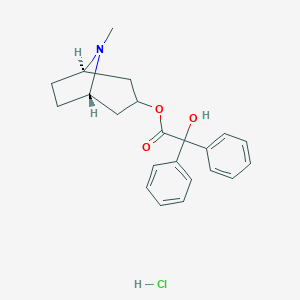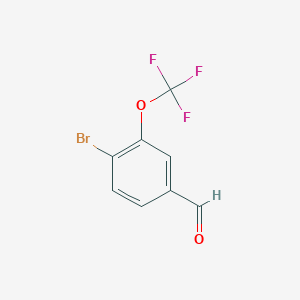
4-Brom-3-(Trifluormethoxy)benzaldehyd
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a CAS Number of 1221716-04-6 and a molecular weight of 269.02 . It is a liquid in physical form .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-(trifluoromethoxy)benzaldehyde is C8H4BrF3O2 . The structure of this compound can be found in various chemical databases .Physical and Chemical Properties Analysis
4-Bromo-3-(trifluoromethoxy)benzaldehyde is a liquid . Its boiling point is predicted to be 245.6±40.0 °C, and its density is predicted to be 1.706±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
- Anwendung: 4-Brom-3-(Trifluormethoxy)benzaldehyd dient als wertvolles Arylierungsmittel bei der direkten Funktionalisierung von Heteroarenen (wie z. B. 5-gliedrigen Heteroarenen) unter Verwendung von Palladiumkatalysatoren. Diese Reaktionen liefern arylimierte Heteroarene mit hoher Effizienz und geringen Umweltbelastungen .
- Beispiele: Es kann als Baustein für den Aufbau komplexerer Moleküle oder als Ausgangsmaterial für verschiedene Umwandlungen eingesetzt werden .
- Beispiele: Sonidegib (ein Antikrebsmittel), Lumacaftor (zur Behandlung von Mukoviszidose) und Difamilast (ein topischer PDE4-Inhibitor bei atopischer Dermatitis) enthalten ähnliche Motive .
Palladium-katalysierte direkte Arylierungen
Chemische Synthese
Arzneimittelentwicklung
Resveratrol-Derivate
Zusammenfassend lässt sich sagen, dass die Vielseitigkeit dieser Verbindung von der organischen Synthese bis hin zur Arzneimittelentwicklung und Materialwissenschaft reicht. Seine Trifluormethoxygruppe erhöht die Reaktivität und macht es zu einem wertvollen Werkzeug für Forscher in verschiedenen Disziplinen. Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie nicht zu fragen
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGOZHICCQUYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634493 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221716-04-6 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

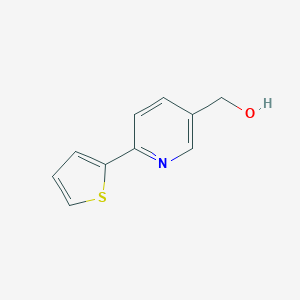
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)
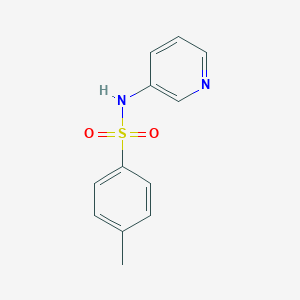
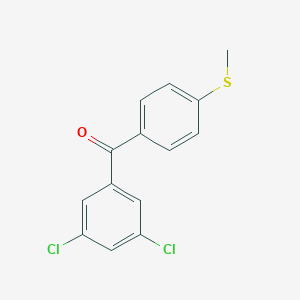
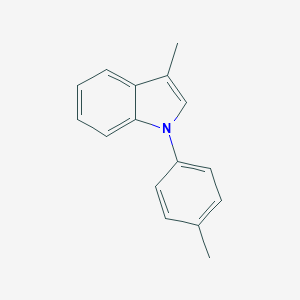
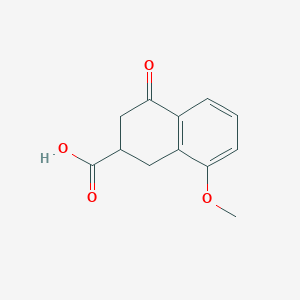
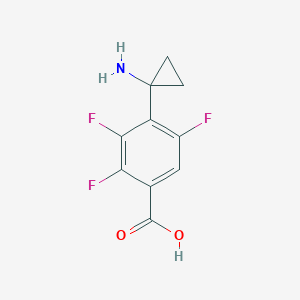
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
